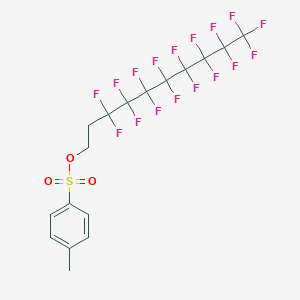

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is a compound utilized in organic synthesis for various chemical transformations, including the introduction of perfluorodecyl groups into other molecules. Its significance lies in its ability to act as an intermediate for generating substances with unique chemical and physical properties due to the perfluorodecyl group's characteristics.

Synthesis Analysis

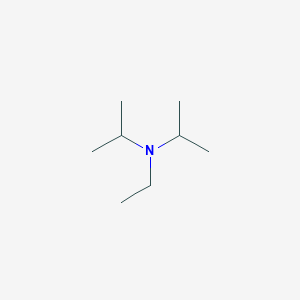

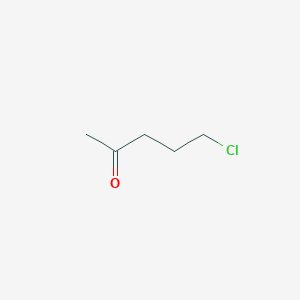

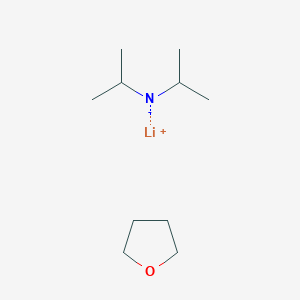

The synthesis of related compounds like disubstituted 1,1-difluoro-1-alkenes utilizes 2,2,2-Trifluoroethyl p-toluenesulfonate treated with lithium diisopropylamide and trialkylboranes, followed by coupling with aryl iodides in the presence of a palladium catalyst and tetrabutylammonium fluoride (Ichikawa et al., 1991). This method highlights the versatility of p-toluenesulfonate derivatives in facilitating fluorinated compound synthesis.

Molecular Structure Analysis

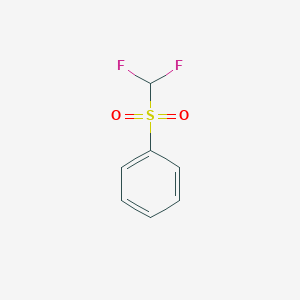

Specific studies on the molecular structure of 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate are scarce. However, research on similar compounds, such as the crystal structure analysis of (Z)-1-(phenylsulphenyl)-2-phenylethenyl p-toluenesulfonate , provides insights into the potential structural characteristics of related fluorinated compounds (Braga et al., 1999).

Chemical Reactions and Properties

Reactions of polyfluoro-1-propenyl p-toluenesulfonates with bifunctional nitrogen nucleophiles offer a new approach to accessing monofluorinated nitrogen heterocycles, showcasing the chemical reactivity of p-toluenesulfonate derivatives in synthesizing fluorinated heterocycles (Funabiki et al., 1995).

Wissenschaftliche Forschungsanwendungen

Functionalization of Graphene and Carbon Nanotubes

A study by Hamilton et al. (2010) reported the use of perfluorinated alkyl groups, such as 1-iodo-1H,1H,2H,2H-perfluorododecane, for functionalizing graphene and single-walled carbon nanotubes (SWNTs). This approach enhances the dispersability of these materials in chloroform, which can be useful in various nanotechnology applications (Hamilton et al., 2010).

Synthesis of Fluoroacrylate Polymers

Perfluorodecyl acrylate polymers, synthesized through initiated chemical vapor deposition, exhibit interesting properties like super-hydrophobicity and oleophobicity. A study by Christian and Coclite (2017) explored the thermal, chemical, and structural stability of these polymers, which is crucial for applications under varying environmental conditions (Christian & Coclite, 2017).

Micro-Contact Printing Techniques

Kim et al. (2014) utilized poly(1H,1H,2H,2H-perfluorodecyl methacrylate) films in micro-contact printing methods. This process is significant for fabricating patterns on various substrates at room temperature without requiring external pressure or surface treatment, indicating potential applications in electronics and materials science (Kim et al., 2014).

Hydrophobization of Cellulose Nanocrystals

Jeun et al. (2019) investigated the grafting of 1H,1H,2H,2H-perfluorodecyl acrylate onto cellulose nanocrystals to increase their hydrophobicity. This method holds potential for creating water-resistant, environmentally friendly materials (Jeun et al., 2019).

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F17O3S/c1-8-2-4-9(5-3-8)38(35,36)37-7-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCSEECKLMOBLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F17O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896095 |

Source

|

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate | |

CAS RN |

113823-56-6 |

Source

|

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)